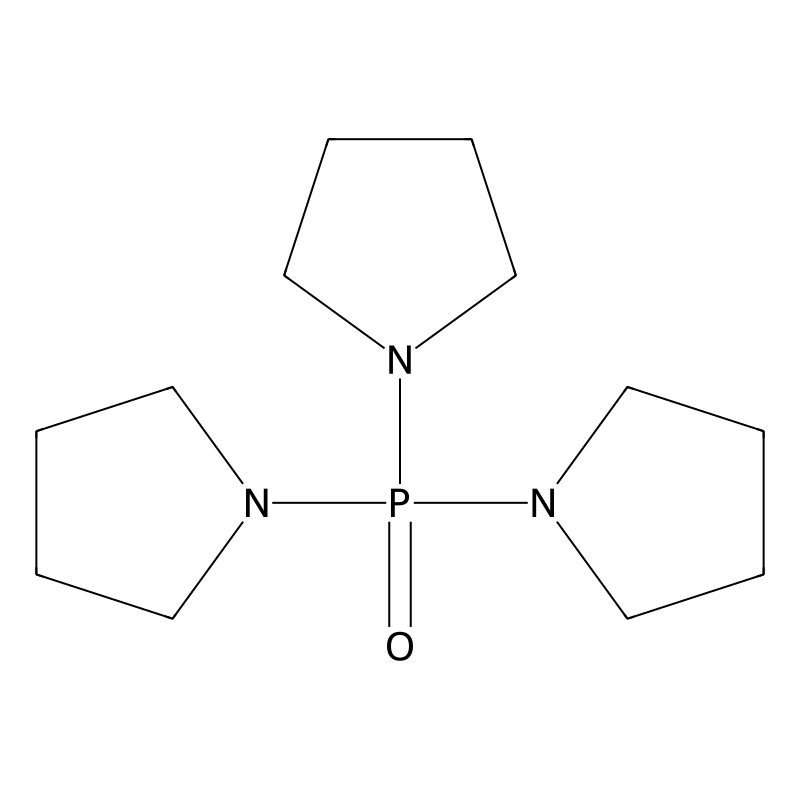

Tri(pyrrolidin-1-yl)phosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Tri(pyrrolidin-1-yl)phosphine oxide, also known as tris(pyrrolidin-1-yl)phosphine oxide, is a phosphorus-containing organic compound with the chemical formula C₁₂H₂₄N₃OP. While not as widely studied as its parent compound, tris(pyrrolidin-1-yl)phosphine, it has been synthesized and characterized for research purposes. Its synthesis involves the reaction of tris(pyrrolidin-1-yl)phosphine with an oxidizing agent like hydrogen peroxide. [Source: BLD Pharm, ]

Potential Applications:

The limited research available on tri(pyrrolidin-1-yl)phosphine oxide suggests potential applications in various scientific research fields:

- Ligand Design: Due to the presence of the phosphorus atom and the lone pairs on the nitrogen atoms, the molecule could be explored as a potential ligand for metal complexes. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and reactivity. Research is needed to investigate the complexation behavior and potential applications of tri(pyrrolidin-1-yl)phosphine oxide in this area. [Source: PubChem, ]

- Catalysis: The Lewis basic nature of the molecule, arising from the lone pairs on the nitrogen atoms, could be valuable in exploring its potential as a catalyst in various organic reactions. However, further research is necessary to evaluate its catalytic activity and compare it to established catalysts.

- Material Science: The unique properties of tri(pyrrolidin-1-yl)phosphine oxide, such as its potential hydrogen bonding ability and thermal stability, could be of interest for material science applications. However, this area remains largely unexplored, and further research is needed to understand its potential in material development.

Tri(pyrrolidin-1-yl)phosphine oxide is an organophosphorus compound with the molecular formula and a CAS number of 6415-07-2. It features a phosphorus atom bonded to three pyrrolidin-1-yl groups and an oxygen atom, making it a phosphine oxide. This compound is characterized by its unique structure, which allows it to act as a versatile ligand in various

Currently, there is no scientific research readily available on a specific mechanism of action for TPPO. However, its potential lies in its ability to act as a ligand for metal cations due to the presence of the nitrogen donor atoms in the pyrrolidine rings []. Further research is needed to elucidate the specific mechanisms by which TPPO interacts with different molecules and materials.

Tri(pyrrolidin-1-yl)phosphine oxide can be synthesized through several methods:

- Direct Phosphination: This involves reacting phosphorus trichloride with pyrrolidine under controlled conditions, followed by oxidation to yield the phosphine oxide.

- Reduction of Phosphine Oxides: Starting from tri(pyrrolidin-1-yl)phosphine, oxidation can be achieved using oxidizing agents like hydrogen peroxide or peracids.

- Metal Catalyzed Reactions: Utilizing transition metal catalysts can facilitate the formation of tri(pyrrolidin-1-yl)phosphine oxide from simpler precursors .

Interaction studies involving tri(pyrrolidin-1-yl)phosphine oxide focus on its coordination behavior with metal ions and other substrates. These studies reveal insights into:

- Stability of Metal Complexes: Understanding how this compound interacts with various metals helps optimize catalytic processes.

- Reactivity Patterns: Investigating how tri(pyrrolidin-1-yl)phosphine oxide behaves in different chemical environments aids in predicting its behavior in synthetic applications.

Several compounds share structural or functional similarities with tri(pyrrolidin-1-yl)phosphine oxide. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Triethylphosphine oxide | Contains ethyl groups instead of pyrrolidine | Commonly used in organic synthesis |

| Triphenylphosphine oxide | Contains phenyl groups | Known for its stability and reactivity |

| Tris(2-aminoethyl)amine phosphine oxide | Contains aminoethyl groups | Exhibits different biological activities |

Tri(pyrrolidin-1-yl)phosphine oxide is unique due to its specific pyrrolidine substituents, which enhance its solubility and reactivity compared to other phosphine oxides. Its structural characteristics allow for distinct coordination properties that are advantageous in various chemical contexts .

XLogP3

LogP

Other CAS

6415-07-2